molecular formula C11H14ClN B13289808 5-chloro-N-(cyclopropylmethyl)-2-methylaniline

5-chloro-N-(cyclopropylmethyl)-2-methylaniline

Cat. No.: B13289808
M. Wt: 195.69 g/mol
InChI Key: XLFXTZSCQGPNJY-UHFFFAOYSA-N
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Description

5-Chloro-N-(cyclopropylmethyl)-2-methylaniline is an aromatic amine derivative featuring a chlorine substituent at the 5-position, a methyl group at the 2-position, and a cyclopropylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol. The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity and biological interactions, making this compound distinct in applications ranging from medicinal chemistry to agrochemical research .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

5-chloro-N-(cyclopropylmethyl)-2-methylaniline

InChI

InChI=1S/C11H14ClN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3

InChI Key

XLFXTZSCQGPNJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyclopropylmethyl)-2-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyclopropylmethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dechlorinated or hydrogenated products.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

5-chloro-N-(cyclopropylmethyl)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyclopropylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Substituents (Position) Key Features
This compound C₁₁H₁₄ClN Cl (5), CH₃ (2), cyclopropylmethyl (N) Steric hindrance from cyclopropylmethyl; moderate lipophilicity
N-(cyclopropylmethyl)-2-fluoro-5-methylaniline C₁₁H₁₄FN F (2), CH₃ (5), cyclopropylmethyl (N) Electron-withdrawing F alters aromatic reactivity; potential CNS activity
5-Chloro-N-(1-cyclopropylethyl)-2-methylaniline C₁₂H₁₆ClN Cl (5), CH₃ (2), cyclopropylethyl (N) Extended alkyl chain increases hydrophobicity; altered binding kinetics
5-Bromo-N-(cyclohexylmethyl)-2-methylaniline C₁₄H₁₉BrN Br (5), CH₃ (2), cyclohexylmethyl (N) Larger halogen (Br) enhances electrophilicity; bulky cyclohexyl group
N-(cyclopropylmethyl)-2-methoxy-5-methylaniline C₁₂H₁₇NO OCH₃ (2), CH₃ (5), cyclopropylmethyl (N) Methoxy group increases polarity; potential for H-bonding

Key Differences and Uniqueness

Substituent Effects

  • Halogen Type : Chlorine (5-chloro) provides balanced electronegativity and lipophilicity, while bromine (5-bromo) increases molecular weight and reactivity . Fluorine (2-fluoro) introduces strong electron-withdrawing effects, altering aromatic ring reactivity .
  • N-Substituents : The cyclopropylmethyl group offers rigidity and steric hindrance, reducing metabolic degradation compared to linear alkyl chains (e.g., ethyl or isopropyl) . Cyclohexylmethyl analogs exhibit greater bulk but lower solubility .

Physicochemical Properties

  • Lipophilicity : LogP values range from 2.8–3.5 , with cyclopropylethyl derivatives being more hydrophobic (LogP ~3.5) due to extended alkyl chains .
  • Solubility : Methoxy-substituted analogs (e.g., 2-methoxy) show improved aqueous solubility (~10 mg/mL) compared to halogenated derivatives (<5 mg/mL) .

Research Implications

The structural uniqueness of this compound lies in its balanced halogenation and steric profile, making it a versatile intermediate for drug discovery. Comparative studies with fluoro and methoxy analogs further validate the importance of substituent positioning in optimizing target interactions .

Biological Activity

5-Chloro-N-(cyclopropylmethyl)-2-methylaniline is an organic compound notable for its unique structural features, including a chloro substituent and a cyclopropylmethyl group attached to a methylaniline framework. This article explores its biological activity, potential pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN, indicating the presence of 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom. The structural characteristics impart distinct chemical reactivity and biological properties, particularly through the influence of the chloro group on the aromatic ring and the steric hindrance introduced by the cyclopropylmethyl group.

Biological Activity Overview

Research suggests that this compound may interact with various biological systems, exhibiting potential pharmacological activities. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown significant activity against human K563 leukemia cells and HepG2 liver cancer cells .
  • Receptor Interactions : The compound's binding affinity to various receptors, particularly G protein-coupled receptors (GPCRs), is an area of active research. These interactions could lead to downstream signaling effects relevant to therapeutic applications .
  • Antimicrobial Properties : Structural analogs have demonstrated antimicrobial activity against pathogens such as E. coli and Staphylococcus aureus, suggesting that this compound may also exhibit similar properties .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AnticancerCytotoxicity against K563 leukemia and HepG2 liver cancer cells
Receptor BindingPotential interactions with GPCRs affecting cellular signaling
AntimicrobialActivity against E. coli and S. aureus

Detailed Research Findings

  • Cytotoxicity Studies : A study assessing the cytotoxic effects of structurally related compounds found that several exhibited significant inhibition against various cancer cell lines, indicating that this compound may share these properties .
  • Mechanism of Action : Investigations into the mechanisms by which this compound exerts its effects are ongoing. Understanding its interaction with specific receptors could elucidate its role in modulating signaling pathways associated with cancer proliferation or microbial resistance .
  • Comparative Analysis : Structural comparisons with other biologically active compounds reveal that modifications in substituents can significantly affect biological activity. The unique combination of the chloro group and cyclopropylmethyl side chain in this compound may enhance its therapeutic potential compared to similar molecules.

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